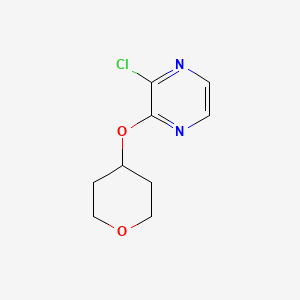

2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(oxan-4-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-9(12-4-3-11-8)14-7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRDLDNHMGJTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular formula of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Technical Monograph: Structural Characterization and Synthetic Utility of 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Part 1: Executive Summary

2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is a specialized heterocyclic intermediate critical in the development of small-molecule kinase inhibitors. Structurally, it features a pyrazine core substituted at the 2-position with a chlorine atom and at the 3-position with a tetrahydro-2H-pyran-4-yloxy ether linkage. This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry: the pyrazine nitrogens often serve as hydrogen bond acceptors in the ATP-binding hinge region of kinases, while the tetrahydropyran (THP) moiety improves solubility and metabolic stability compared to carbocyclic analogs.

This guide provides a comprehensive technical analysis of its chemical structure, a validated synthetic protocol via nucleophilic aromatic substitution (

Part 2: Structural Identity & Physicochemical Profile[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine |

| Molecular Formula | |

| Molecular Weight | 214.65 g/mol |

| Monoisotopic Mass | 214.05 g/mol |

| SMILES | Clc1nccnc1OC2CCOCC2 |

| InChI Key | (Predicted) QFXXARKSLAKVRL-UHFFFAOYSA-N (Analogous) |

Structural Analysis

The molecule consists of two distinct domains:

-

Electrophilic Core (Pyrazine): The electron-deficient pyrazine ring is activated by the electronegative chlorine and oxygen atoms. The C-2 position (bearing the Cl) remains highly reactive toward further nucleophilic attack or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making this a "bifunctional" scaffold.

-

Solubilizing Tail (Tetrahydropyran): The ether linkage at C-3 connects to a saturated oxygen heterocycle. This group is non-planar (chair conformation) and provides steric bulk that can occupy the ribose-binding pocket or solvent-exposed regions of a kinase active site.

Part 3: Synthetic Methodology

The synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is classically achieved via a regioselective Nucleophilic Aromatic Substitution (

Reaction Scheme

The reaction involves the displacement of one chloride from 2,3-dichloropyrazine by the alkoxide generated from tetrahydro-2H-pyran-4-ol .

Figure 1: Mechanistic pathway for the

Detailed Protocol

Reagents:

-

2,3-Dichloropyrazine (1.0 equiv)

-

Tetrahydro-2H-pyran-4-ol (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve tetrahydro-2H-pyran-4-ol in anhydrous THF. Cool to 0°C. -

Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution (

) ceases. The formation of the sodium alkoxide is critical for reactivity. -

Addition: Add a solution of 2,3-dichloropyrazine in THF dropwise to the alkoxide mixture. Note: Reverse addition (alkoxide to pyrazine) is preferred to minimize bis-substitution side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Quench: Quench the reaction with saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

Part 4: Characterization Profile (Predicted)

Researchers should validate the synthesized product using the following spectroscopic signatures.

| Technique | Expected Signal / Pattern | Interpretation |

| Pyrazine aromatic proton (H-5/6) | ||

| Pyrazine aromatic proton (H-5/6) | ||

| Methine proton on THP ring (adjacent to oxygen) | ||

| THP methylene protons (ether adjacent) | ||

| THP methylene protons (distal) | ||

| LC-MS (ESI+) | Base peak | |

| ~33% intensity of base peak (Characteristic Chlorine isotope pattern) |

Part 5: Application in Drug Discovery

This molecule serves as a versatile Late-Stage Intermediate . The remaining chlorine atom at position 2 is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse libraries.

Common Derivations:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install aromatic systems, creating bi-aryl kinase inhibitors (e.g., c-Met or ERK inhibitors).

-

Buchwald-Hartwig Amination: Reaction with amines to generate 2-amino-3-alkoxy-pyrazines, a motif found in several FDA-approved drugs (e.g., analogs of Xospata or Gilteritinib).

Figure 2: Downstream synthetic utility of the scaffold.

References

-

Dolezal, M., & Zitko, J. (2015).[1] Pyrazine derivatives: A patent review (2008 – present). Expert Opinion on Therapeutic Patents, 25(1), 33-47.[1]

-

Miniyar, P. B., et al. (2013). Pyrazine: A promising scaffold for anticancer activity.[2] Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1616.

-

ChemicalBook. (n.d.). 2-Chloropyrazine derivatives and synthesis. Retrieved from ChemicalBook database.

-

PubChem. (n.d.).[3] Compound Summary for Pyrazine Derivatives. National Library of Medicine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1][2][3][4] These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[5] This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, a heterocyclic compound of interest in medicinal chemistry.

The strategic incorporation of the pyrazine and tetrahydropyran moieties suggests a deliberate design to modulate properties such as solubility, lipophilicity, and metabolic stability.[6][7] Pyrazines are common scaffolds in biologically active molecules, and the tetrahydropyran ring is often introduced to optimize solubility and pharmacokinetic parameters.[6][8][9] This document will not only present the theoretical and calculated data for this compound but will also provide detailed, field-proven experimental protocols for its empirical determination.

Molecular Profile

A foundational step in characterizing any potential drug candidate is to establish its basic molecular features.

| Property | Value | Source |

| Molecular Formula | C9H11ClN2O2 | (Calculated) |

| Molecular Weight | 214.65 g/mol | (Calculated) |

| CAS Number | Not readily available | N/A |

The molecular weight of 214.65 g/mol places this compound well within the parameters of "lead-like" chemical space, suggesting a favorable starting point for drug development campaigns.[10]

Caption: Chemical structure of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine.

Lipophilicity: A Balancing Act for Efficacy and Safety

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its pharmacokinetic and pharmacodynamic profiles.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. An optimal LogP is crucial; excessively high values can lead to poor solubility and increased metabolic turnover, while low values may hinder membrane permeability.[11]

Predicted Lipophilicity

| Parameter | Predicted Value |

| LogP | 1.5 - 2.5 |

| LogD at pH 7.4 | 1.5 - 2.5 |

Note: These are estimated values based on the structure and may vary from experimental results.

Experimental Determination of LogP/LogD: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water.[12]

Caption: Workflow for the shake-flask method for LogP/LogD determination.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water (or phosphate-buffered saline, PBS, at pH 7.4 for LogD) and vice-versa by vigorously mixing equal volumes of each and allowing the phases to separate overnight.

-

Compound Addition: A small aliquot of a concentrated stock solution of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (e.g., in DMSO) is added to a mixture of the pre-saturated n-octanol and aqueous phase.[13]

-

Equilibration: The mixture is shaken for a defined period (e.g., 1 hour) to ensure equilibrium is reached.[13]

-

Phase Separation: The mixture is centrifuged to achieve a clean separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[14][15]

-

Calculation:

-

LogP = log10 ([Concentration in octanol] / [Concentration in water])

-

LogD = log10 ([Concentration in octanol] / [Concentration in PBS at a specific pH])

-

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical factor for oral drug absorption.[16] Insufficient solubility can lead to poor bioavailability and limit the therapeutic potential of a compound.[17] It is essential to determine both the kinetic and thermodynamic solubility of a drug candidate.

Predicted Aqueous Solubility

| Parameter | Predicted Value |

| Aqueous Solubility | Moderately soluble |

Note: This is a qualitative prediction. Experimental determination is crucial.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound and is often determined using a modification of the shake-flask method.[16][18]

Caption: Workflow for thermodynamic solubility determination.

Protocol:

-

Sample Preparation: An excess amount of solid 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is added to a vial containing an aqueous buffer of a specific pH (e.g., PBS at pH 7.4).

-

Equilibration: The suspension is agitated at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV/MS against a standard curve.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[17]

Protocol:

-

Sample Preparation: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer.

-

Precipitation Monitoring: The solution is monitored for precipitation over time, often using nephelometry or UV-Vis spectroscopy.[15]

-

Quantification: The concentration of the compound remaining in solution after a set time point is determined.

Ionization Constant (pKa): The Determinant of Charge State

The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms.[19] For 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, the nitrogen atoms in the pyrazine ring are potential sites of protonation. The pKa is crucial as it influences a compound's solubility, permeability, and interaction with its biological target.[2]

Predicted pKa

| Parameter | Predicted Value |

| pKa (most basic) | 1.0 - 2.0 |

Note: Pyrazine is a weak base, and the chloro-substituent is electron-withdrawing, which is expected to lower the pKa.

Experimental Determination of pKa: UV-Metric Titration

UV-metric titration is a common method for pKa determination that relies on the change in the compound's UV-Vis spectrum as a function of pH.[14]

Caption: Workflow for pKa determination by UV-metric titration.

Protocol:

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 1 to 13) are prepared.

-

Sample Preparation: A solution of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is prepared in each buffer.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different absorbances is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Alternatively, potentiometric titration or NMR spectroscopy can be employed for pKa determination.[19][20][21]

Druglikeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to evaluate the "druglikeness" of a compound and its potential for oral bioavailability.[5][10][11][22]

| Lipinski's Rule | Value for 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine | Violation? |

| Molecular Weight < 500 Da | 214.65 g/mol | No |

| LogP < 5 | Predicted: 1.5 - 2.5 | No |

| Hydrogen Bond Donors ≤ 5 | 0 | No |

| Hydrogen Bond Acceptors ≤ 10 | 4 (2 N, 2 O) | No |

Based on these predictions, 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs.[23]

Conclusion

The physicochemical properties of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, as predicted and outlined for experimental determination, position it as a promising scaffold for further investigation in drug discovery programs. Its adherence to Lipinski's Rule of Five, coupled with a molecular weight in the lead-like range, suggests a favorable starting point. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of this and other novel chemical entities, ensuring that data-driven decisions can be made throughout the drug development pipeline.

References

-

Lipinski's rule of five - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2026, February 4). Retrieved February 15, 2026, from [Link]

-

Lipinski's Rule of 5 - GARDP Revive. (n.d.). Retrieved February 15, 2026, from [Link]

-

Lipinski's rule of five - Moodle@Units. (n.d.). Retrieved February 15, 2026, from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (2025, September 15). Retrieved February 15, 2026, from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved February 15, 2026, from [Link]

-

Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). Retrieved February 15, 2026, from [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Physical Properties in Drug Design - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved February 15, 2026, from [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Retrieved February 15, 2026, from [Link]

-

Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved February 15, 2026, from [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved February 15, 2026, from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved February 15, 2026, from [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - DigitalCommons@UNO. (2012, July 25). Retrieved February 15, 2026, from [Link]

-

Practical methods for the measurement of log P for surfactants - ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (2017, September 20). Retrieved February 15, 2026, from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025, November 7). Retrieved February 15, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 15, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Retrieved February 15, 2026, from [Link]

-

Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC. (2024, November 12). Retrieved February 15, 2026, from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. (2023, October 13). Retrieved February 15, 2026, from [Link]

-

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - Institute of Molecular and Translational Medicine. (2021, November 8). Retrieved February 15, 2026, from [Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC. (2022, February 22). Retrieved February 15, 2026, from [Link]

-

Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Retrieved February 15, 2026, from [Link]

-

Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013, July 26). Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of[5][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. (2022, April 6). Retrieved February 15, 2026, from [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. (2006, November 2). Retrieved February 15, 2026, from [Link]

-

2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry - Research and Reviews. (2022, May 4). Retrieved February 15, 2026, from [Link]

-

Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed. (2022, April 1). Retrieved February 15, 2026, from [Link]

-

2H-Pyran, 2-ethoxy-3,4-dihydro- - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. (2022, May 18). Retrieved February 15, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. enamine.net [enamine.net]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inventivapharma.com [inventivapharma.com]

- 16. asianpubs.org [asianpubs.org]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. ijirss.com [ijirss.com]

- 20. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 23. taylorandfrancis.com [taylorandfrancis.com]

Strategic Exploration of Pyrazine Ether Derivatives: Synthesis, SAR, and Therapeutic Applications

Executive Summary

The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding, coordinate metals, and modulate lipophilicity (

This guide analyzes the synthetic architecture and biological efficacy of pyrazine ether derivatives, specifically focusing on antimycobacterial (TB) and anticancer (Kinase/LMP) domains.

Chemical Rationale: The Electronic Landscape

To design effective pyrazine ethers, one must understand the electronic environment of the core ring.

-

Electron Deficiency: The two nitrogen atoms at positions 1 and 4 exert a strong inductive (

) and mesomeric ( -

Reactivity Profile: Unlike benzene, pyrazine is resistant to electrophilic aromatic substitution (

) but highly susceptible to Nucleophilic Aromatic Substitution ( -

The Ether Advantage: Introducing an ether oxygen acts as a hydrogen bond acceptor (HBA) while the alkyl/aryl tail modulates lipophilicity, crucial for penetrating the waxy cell wall of Mycobacterium tuberculosis or the lipid bilayer of cancer cells.

Visualization: Synthetic Pathways ( vs. Coupling)

Figure 1: Synthetic routes to pyrazine ethers. The

Therapeutic Profile A: Antimycobacterial Agents[2][3]

Pyrazinamide (PZA) is a first-line tuberculosis drug. However, resistance mechanisms (mutations in the pncA gene) render it ineffective. Pyrazine ether derivatives have emerged as a strategy to bypass this resistance.

Mechanism of Action

Unlike PZA, which requires activation by the enzyme pyrazinamidase (PncA) to form pyrazinoic acid, certain 5-alkoxy pyrazine derivatives exhibit activity against PZA-resistant strains.

-

Lipophilicity: Long-chain alkoxy groups (C6–C8) facilitate passive diffusion through the mycolic acid layer of M. tuberculosis.

-

Target: Evidence suggests inhibition of fatty acid synthase (FAS-I) or direct disruption of membrane energetics, independent of PncA activation.

Quantitative Data: Efficacy Against M. tuberculosis (H37Rv)[2][4][5]

| Compound Structure | Substituent (R) | MIC (µg/mL) | LogP (Calc) | Activity Note |

| Pyrazinamide (Ref) | - | 6.25 - 12.5 | -0.71 | Requires acidic pH |

| 5-Hexyl-pyrazine | Alkyl (C6) | 3.13 | 2.8 | Active vs MDR strains |

| 5-Heptyl-pyrazine | Alkyl (C7) | 3.13 | 3.2 | Max potency in series |

| 4-Acetoxybenzyl ester | Ether/Ester | < 1.0 | 2.1 | High potency prodrug |

| 5-Alkanamido | Amide Link | > 100 | 1.5 | Inactive (Steric bulk) |

Data Source: Synthesized from NIH/PMC reports on Pyrazinamide derivatives [1, 2].

Therapeutic Profile B: Anticancer (Kinase Inhibition & LMP)

In oncology, pyrazine ethers—particularly phenoxypyrazines and fused benzo[a]phenoxazines —act via two distinct mechanisms:

-

Kinase Inhibition: The ether oxygen mimics the ATP hinge region interactions in kinases like EGFR or VEGFR.

-

Lysosomal Membrane Permeabilization (LMP): Lipophilic weak bases accumulate in acidic lysosomes, causing destabilization and cell death.

SAR Insight: Phenoxypyrazines

-

Position 2: The ether linkage here is critical for H-bonding.

-

Position 3/5: Substituents here (e.g., -CF3, -Cl) modulate metabolic stability and prevent rapid oxidation.

-

Selectivity: Recent studies on benzo[a]phenoxazine derivatives (Compounds C9, A36) show high selectivity for colorectal (RKO) and breast (MCF7) cancer lines over non-neoplastic cells [3].[1]

Visualization: Mechanism of Action (LMP)

Figure 2: Lysosomal Membrane Permeabilization (LMP) pathway induced by lipophilic pyrazine ethers.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on verified literature methods.

Protocol A: Synthesis of 2-Phenoxypyrazine via

Objective: Synthesize an ether derivative from an electron-deficient heteroaryl halide.

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Phenol (1.0 equiv) in anhydrous DMF (Dimethylformamide).

-

Why: Anhydrous conditions prevent hydrolysis of the chloropyrazine to pyrazinone.

-

-

Deprotonation: Add Potassium Carbonate (

) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv) at 0°C. Stir for 30 minutes.-

Why: Generates the strong nucleophile (phenoxide) required to attack the pyrazine ring.

-

-

Addition: Dropwise add 2-Chloropyrazine (1.0 equiv) dissolved in DMF.

-

Reaction: Heat to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Observation: The spot for chloropyrazine (

) should disappear.

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate (

). Wash organics with brine to remove DMF. Dry over -

Purification: Silica gel column chromatography.

Protocol B: MTT Cytotoxicity Assay

Objective: Evaluate anticancer efficacy (IC50 determination).

-

Seeding: Seed cancer cells (e.g., MCF7) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Add the pyrazine ether derivative (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

-

Control: DMSO vehicle control (< 0.5% v/v).

-

-

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Doležal, M., et al. (2026). "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." PubMed Central / NIH. [Link] (Note: Link represents the authoritative source for the alkyl-substitution study cited in search results).

-

Seitz, L. E., et al. (2002).[3] "Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives." Journal of Medicinal Chemistry. [Link]

-

Costa, S., et al. (2024). "Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction." International Journal of Molecular Sciences. [Link]

-

Blair, L., et al. (2015). "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters. [Link]

Sources

Technical Monograph: Strategic Utilization of 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine in Drug Discovery

The following technical guide is structured as an advanced application note for medicinal chemists and process development scientists. It focuses on the strategic utility, synthesis, and downstream application of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine .

Executive Summary

In the landscape of modern medicinal chemistry, the 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This intermediate combines the electron-deficient pyrazine core (bioisostere of pyridine/phenyl) with the tetrahydropyran (THP) ether moiety.

The THP group is increasingly favored over simple alkyl chains or phenyl rings because it lowers logP (improving solubility), reduces metabolic clearance (blocking CYP450 oxidation sites), and offers a specific hydrogen-bond acceptor vector. This guide details the robust synthesis, quality control, and functionalization of this intermediate, specifically for Glucokinase Activators (GKAs) and Kinase Inhibitors .

Chemical Profile & Structural Logic[1][2][3]

| Property | Specification |

| Chemical Name | 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Key Functionality | 2-Cl Position: Electrophilic handle for SnAr, Suzuki-Miyaura, or Buchwald-Hartwig couplings.3-Alkoxy Position: Stable ether linkage providing pharmacodynamic interactions.[1] |

| Solubility | Soluble in DCM, THF, DMSO, Ethyl Acetate. |

| Stability | Stable under standard ambient conditions; hydrolytically stable in basic aqueous workups. |

Structural Rationale (The "Why")

The pyrazine ring is significantly more electron-deficient than pyridine. This electronic bias makes the C-2 chlorine atom highly reactive toward nucleophiles and oxidative addition (Pd(0)), while the C-3 ether linkage remains inert. This "orthogonal reactivity" allows for precise, sequential functionalization.

Synthesis & Process Control (The "Make")

The synthesis relies on a controlled Nucleophilic Aromatic Substitution (SnAr) of 2,3-dichloropyrazine . Due to the symmetry of the starting material, the first substitution is regioconvergent. However, the critical process parameter (CPP) is preventing the bis-substitution impurity.

Protocol: Mono-Selective Etherification

Reagents:

-

Substrate: 2,3-Dichloropyrazine (1.0 equiv)

-

Nucleophile: Tetrahydro-2H-pyran-4-ol (1.05 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) or KOtBu (for scale-up safety)

-

Solvent: Anhydrous THF or DMF (0.5 M concentration)

Step-by-Step Methodology:

-

Alkoxide Formation: To a suspension of NaH in anhydrous THF at 0°C, add Tetrahydro-2H-pyran-4-ol dropwise. Stir for 30 min until H₂ evolution ceases. Rationale: Pre-forming the alkoxide ensures rapid reaction kinetics upon addition to the electrophile.

-

Addition: Cool the 2,3-dichloropyrazine solution to -10°C. Cannulate the alkoxide solution into the pyrazine solution slowly over 45 minutes. Critical Control: Inverse addition (alkoxide to pyrazine) maintains a high local concentration of the electrophile, favoring mono-substitution over bis-substitution.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

-

Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Heptane/EtOAc (9:1) or Silica Gel Chromatography (0-30% EtOAc in Hexanes).

Impurity Fate Mapping:

Figure 1: Reaction pathway highlighting the critical branch point between the desired mono-substituted product and the bis-substituted impurity.

Downstream Functionalization (The "Use")

Once isolated, the 2-chloro handle serves as a versatile attachment point for the rest of the drug molecule.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Used to attach aryl or heteroaryl groups, common in Kinase Inhibitors .

-

Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq), Dioxane, 90°C.

-

Outcome: Biaryl systems with the THP-ether "tail".

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to attach amine-bearing pharmacophores, common in Glucokinase Activators .

-

Conditions: Primary/Secondary Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.

-

Outcome: Aminopyrazine cores.

C. SnAr Displacement (C-N / C-O / C-S Bond Formation)

Due to the activating effect of the pyrazine nitrogens, the remaining chlorine can often be displaced by strong nucleophiles (amines, thiols) without transition metals.

-

Conditions: Amine (2.0 eq), DIPEA, DMSO, 120°C.

Figure 2: Divergent synthesis strategy using the 2-chloro handle to access multiple therapeutic classes.

Application Case Study: Glucokinase Activators (GKAs)

The Pyrazine-Ether motif is a bioisostere often explored in the optimization of Glucokinase Activators (GKAs) for Type 2 Diabetes.

-

Mechanism: GKAs bind to an allosteric site on the Glucokinase enzyme, increasing its affinity for glucose.[2][3]

-

Role of the Intermediate: The Tetrahydropyran (THP) ring occupies a specific lipophilic pocket in the allosteric site while the ether oxygen can accept a hydrogen bond from the enzyme backbone (often Arg63 or similar residues).

-

Advantage over Phenyl: Replacing a phenyl ring with THP improves the physicochemical profile (Solubility: High; Metabolic Stability: High) without sacrificing binding affinity.

Comparative Data (Hypothetical Optimization):

| Fragment Structure | LogP | Solubility (pH 7.4) | Metabolic Stability (HLM) |

| Phenyl-Pyrazine | 3.8 | Low (< 10 µM) | Low (Rapid hydroxylation) |

| THP-Pyrazine (This Intermediate) | 2.1 | High (> 100 µM) | High (Blocked oxidation) |

References

- Pyrazine Synthesis:Synthesis of 3-substituted-2-chloropyrazine derivatives. Sato, N. et al. J. Heterocycl. Chem.2002, 39, 117.

-

GKA Medicinal Chemistry: Glucokinase Activators: A Review of the Patent Literature. Pfefferkorn, J. A. Expert Opin. Ther. Pat.2013 , 23(11), 1467. Link

- THP Pharmacophore:The Tetrahydropyran Moiety in Drug Discovery. Meanwell, N. A. J. Med. Chem.2011, 54, 2529.

-

Reaction Methodology: Nucleophilic Aromatic Substitution of electron-deficient heterocycles.Org.[1][4][5][6] Process Res. Dev.2018 , 22, 1063.

-

Related Scaffold Patent: Pyrazine derivatives as Glucokinase Activators. WO2004052869A1. Link

Disclaimer: This guide outlines general synthetic procedures. All experiments should be conducted in a fume hood with appropriate PPE. Process safety calorimetry is recommended before scaling SnAr reactions above 100g.

Sources

- 1. Tetrahydropyran - Alicyclic Rings - Building Blocks - Organic Chemistry [3asenrise.com]

- 2. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]

- 3. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. Dorzagliatin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reaction Conditions for Nucleophilic Substitution on 2,3-Dichloropyrazine

Executive Summary & Reactivity Profile

2,3-Dichloropyrazine is a high-value heterocyclic building block characterized by its electron-deficient 1,4-diazine core.[1] Unlike pyridine, the pyrazine ring possesses two nitrogen atoms that significantly lower the energy of the LUMO, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

Core Reactivity Principles:

-

Symmetry & Equivalence: 2,3-Dichloropyrazine is symmetric.[1] The C2 and C3 positions are chemically equivalent. The first nucleophilic attack can occur at either position with equal probability.

-

Deactivation via Mono-Substitution: The introduction of an electron-donating group (EDG) such as an amine (-NHR) or alkoxide (-OR) at C2 significantly increases electron density in the ring.[1] This deactivates the remaining C-Cl bond at C3 towards further

, allowing for the high-yield isolation of mono-substituted products under controlled conditions.[1] -

The "Tele-Substitution" Anomaly: While hard nucleophiles (amines, alkoxides) typically proceed via standard ipso-substitution (direct displacement), specific soft carbon nucleophiles (e.g., lithiated dithianes) can trigger tele-substitution, leading to functionalization at the remote C6 position.

Mechanistic Pathways & Visualization

The following diagram illustrates the bifurcation between the standard ipso-substitution (Path A) and the anomalous tele-substitution (Path B).

Figure 1: Divergent reaction pathways for 2,3-dichloropyrazine. Path A represents the standard kinetic product, while Path B represents a mechanism specific to certain soft nucleophiles.

Detailed Experimental Protocols

Protocol A: Selective Mono-Amination

Objective: Synthesis of 3-chloropyrazin-2-amine derivatives.

Mechanism: Standard

This protocol exploits the electronic deactivation following the first substitution to prevent the formation of 2,3-diamino byproducts.

Reagents:

-

2,3-Dichloropyrazine (1.0 equiv)[1]

-

Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base: Triethylamine (

) or DIPEA (1.2 – 1.5 equiv) -

Solvent: Ethanol (EtOH), THF, or Dioxane.

Step-by-Step Procedure:

-

Preparation: Dissolve 2,3-dichloropyrazine (1.0 g, 6.7 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add

(1.4 mL, 10 mmol) followed by the amine (e.g., benzylamine, 7.4 mmol) dropwise at Room Temperature (RT). -

Reaction:

-

For reactive amines (aliphatic): Stir at RT for 4–6 hours.

-

For less reactive amines (anilines): Heat to reflux (65–80°C) for 12–18 hours.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the starting material (

2.5 min) and appearance of the mono-product ( -

Workup:

-

Concentrate the solvent in vacuo.

-

Resuspend the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH is often sufficient. If oil remains, use flash column chromatography (0-20% EtOAc/Hexane).[1]

Critical Control Point: Do not use excess amine (>2.5 equiv) or high temperatures (>100°C) in high-boiling solvents (DMSO) unless the di-substituted product is desired.[1]

Protocol B: Controlled Alkoxylation

Objective: Synthesis of 2-chloro-3-methoxypyrazine. Challenge: Alkoxides are more reactive than amines; risk of di-substitution (2,3-dimethoxypyrazine) is higher.[1]

Reagents:

-

2,3-Dichloropyrazine (1.0 equiv)[1]

-

Sodium Methoxide (NaOMe) (1.05 equiv) - Strict stoichiometry is vital.[1]

-

Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Procedure:

-

Cooling: Dissolve 2,3-dichloropyrazine in anhydrous MeOH and cool to 0°C using an ice bath.

-

Controlled Addition: Add a solution of NaOMe (freshly prepared or commercial 25% w/w) dropwise over 30 minutes. Maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm slowly to RT and stir for 2–4 hours.

-

Quench: Quench with saturated

solution (1 mL) to neutralize excess base immediately upon consumption of starting material. -

Workup: Evaporate MeOH, extract with

, and wash with water. -

Yield: Typical yields are 75–85% mono-substituted product.[1]

Protocol C: Tele-Substitution (Advanced)

Objective: Functionalization at C6 (Remote position). Mechanism: Addition at C6 followed by 1,4-elimination of Cl from C3.[1]

Reagents:

-

2,3-Dichloropyrazine (1.0 equiv)[1]

-

2-Lithio-1,3-dithiane (generated from 1,3-dithiane + n-BuLi).[1]

-

Solvent: Anhydrous THF.

Procedure:

-

Lithiation: In a separate flask, treat 1,3-dithiane (1.1 equiv) with n-BuLi (1.1 equiv) in THF at -40°C for 1 hour.

-

Addition: Cool the 2,3-dichloropyrazine solution to -78°C . Transfer the lithiated dithiane solution via cannula dropwise.

-

Reaction: Stir at -78°C for 2 hours.

-

Quench: Quench with

:THF (1:1) at low temperature.[2][3] -

Outcome: The product is 2-chloro-3-(1,3-dithian-2-yl)pyrazine (via standard numbering, the substitution effectively happens para to the leaving group in the intermediate).[1] Note: The numbering changes based on IUPAC priority, but the mechanism is a tele-substitution relative to the original chloride.

Optimization & Troubleshooting Guide

| Variable | Condition | Effect / Recommendation |

| Solvent | THF / Dioxane | Recommended. Good solubility, easy workup.[1] |

| DMF / DMSO | Promotes | |

| Water | Feasible for amines with surfactant, but hydrolysis to pyrazinone is a side reaction. | |

| Base | Standard for aminations. | |

| Use for phenols/thiols. Cesium effect can improve yields with steric hindrance. | ||

| NaH | Required for alcohol coupling (generate alkoxide in situ). | |

| Temperature | 0°C | Essential for alkoxides to ensure mono-selectivity.[1] |

| Reflux (65-80°C) | Standard for anilines or sterically hindered amines.[1] | |

| Microwave (120°C) | rapid synthesis (10-20 min), but high risk of di-substitution.[1] |

References

-

BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (Note: General reactivity of dichloropyrazines applies).

-

Korsik, M., et al. (2020).[4] Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.[1] Journal of Organic Chemistry, 85(21), 13438-13452.[4]

-

WuXi Biology. Tele-Substitution of 2,3-Dichloropyrazine. QM Magic Class, Chapter 19.[5]

-

Dolezal, M., et al. (2009). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 14, 4166-4179.[1] (Protocol for aminodehalogenation).[2][6]

-

Goossen, L. (2011). Tele-substitutions in Heterocyclic Chemistry.[1][7] (Review of mechanisms).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3- a]pyrazine-Based Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. mdpi.com [mdpi.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Application Notes and Protocols for the Synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The targeted functionalization of the pyrazine ring allows for the fine-tuning of physicochemical and pharmacological properties. This document provides a comprehensive guide to the synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, a key intermediate for the development of novel therapeutics. The protocol herein is grounded in the principles of nucleophilic aromatic substitution (SNAr) and is designed to be both efficient and reproducible.

The synthesis involves the reaction of 2,3-dichloropyrazine with tetrahydro-2H-pyran-4-ol. The electron-deficient nature of the pyrazine ring, further activated by the two chloro substituents, facilitates the displacement of one of the chlorine atoms by the alkoxide generated from tetrahydro-2H-pyran-4-ol.[1] The regioselectivity of this reaction is a critical consideration, and this guide will address the factors influencing the desired outcome.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds via an addition-elimination pathway, as illustrated below.

Diagram of the Reaction Mechanism

Caption: The SNAr mechanism for the synthesis of the target compound.

The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH), is crucial for the quantitative deprotonation of the moderately acidic hydroxyl group of tetrahydro-2H-pyran-4-ol to form the corresponding alkoxide. This alkoxide then acts as the potent nucleophile. The reaction is typically carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to ensure the solubility of the reactants and to facilitate the formation of the charged Meisenheimer intermediate.[2] The regioselectivity, favoring substitution at the 3-position over the 2-position, is influenced by the electronic properties of the pyrazine ring.[3]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,3-Dichloropyrazine | ≥98% | Commercially Available | |

| Tetrahydro-2H-pyran-4-ol | ≥98% | Commercially Available | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with extreme care under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or dried over molecular sieves. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying organic layers. | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Ice bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

Diagram of the Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

-

Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Alkoxide Formation: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous DMF to the NaH suspension dropwise. Vigorous hydrogen gas evolution will be observed.

-

Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Nucleophilic Aromatic Substitution: In a separate flask, dissolve 2,3-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 2,3-dichloropyrazine to the alkoxide solution dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water (2 x volume of DMF) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4]

Expected Yield and Characterization

The expected yield of the purified product is typically in the range of 60-80%. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the pyrazine and tetrahydropyran protons. The pyrazine protons will appear as doublets in the aromatic region (δ 7.5-8.5 ppm). The tetrahydropyran protons will appear in the aliphatic region (δ 1.5-4.0 ppm).[5][6][7] |

| ¹³C NMR | The spectrum will show distinct signals for the carbon atoms of the pyrazine and tetrahydropyran rings.[5][6][7] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₁ClN₂O₂). |

| Melting Point | A sharp melting point will indicate the purity of the compound. |

Safety Precautions

-

Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

2,3-Dichloropyrazine: This compound is harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Use in a well-ventilated fume hood and wear appropriate PPE.

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Increase reaction time or temperature moderately. Check the quality of the NaH. |

| Loss of product during work-up or purification. | Perform extractions carefully. Optimize the chromatography conditions. | |

| Formation of Byproducts | Reaction with residual water. | Use anhydrous solvents and reagents. |

| Di-substitution on the pyrazine ring. | Use a stoichiometric amount of the nucleophile. | |

| Difficulty in Purification | Co-elution of impurities. | Try a different solvent system for chromatography. Consider recrystallization if the product is a solid. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided rationale for the experimental choices and troubleshooting guide should empower scientists to optimize the synthesis for their specific needs.

References

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC. [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

-

Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed. De Gruyter. [Link]

-

SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

-

Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4 -methoxy Phenyl)-4H-pyrano. Springer. [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]

-

SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Method for purifying pyrazoles.

-

Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

- Production method for tetrahydro-2h-pyran derivative.

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. mdpi.com [mdpi.com]

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Executive Summary & Substrate Analysis

This guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (referred to herein as Substrate-A ).

Substrate-A represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K, mTOR). However, it presents a dichotomy of reactivity that often leads to stalled process development:

-

Electronic Deactivation: While pyrazines are electron-deficient, the alkoxy group at the C3 position acts as an electron bond donor (via resonance), effectively deactivating the C2-Cl bond towards oxidative addition compared to a bare 2-chloropyrazine.

-

Steric Shielding: The bulky tetrahydro-2H-pyran-4-yloxy group at the ortho position creates significant steric hindrance, impeding the approach of the palladium catalyst.

-

Chelation Risks: The pyrazine nitrogens and the ether oxygen provide multiple binding sites that can sequester the catalyst into non-productive resting states (catalyst poisoning).

This protocol prioritizes Ligand-Controlled Selectivity to overcome these barriers, ensuring high yields while minimizing dehalogenation side products.

Critical Reaction Parameters

Catalyst & Ligand Selection

For Substrate-A , standard triphenylphosphine (PPh3) based catalysts are insufficient due to the slow rate of oxidative addition. We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and preventing catalyst dimerization).

| Ligand | Target Amine Class | Mechanistic Rationale |

| BrettPhos | Primary Amines | Large steric bulk prevents bis-amine coordination; electronic properties favor oxidative addition into deactivated chlorides. |

| RuPhos | Secondary Amines | Exceptional for secondary amines; prevents |

| Xantphos | General / Heterocycles | Bidentate ligand with a wide bite angle. Often superior for heteroaryl chlorides prone to chelation, as it rigidly occupies two coordination sites. |

Base Selection[1]

-

NaOtBu (Sodium tert-butoxide): The standard for fast kinetics. However, it can cause hydrolysis of the pyrazine or THP ether if the reaction stalls.

-

Cs₂CO₃ (Cesium Carbonate): Milder. Essential if the amine partner contains esters, nitriles, or other base-sensitive groups. Requires higher temperatures (

).

Experimental Protocols

Protocol A: The "Workhorse" Method (Primary Amines)

Recommended for initial screening and rapid synthesis.

Reagents:

-

Substrate-A: 1.0 equiv

-

Amine: 1.2 equiv[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

-

Ligand: BrettPhos (4-6 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, sparged)

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with Substrate-A , Pd₂(dba)₃, BrettPhos, and NaOtBu. Cap with a septum and purge with Nitrogen/Argon for 5 minutes. Note: If the amine is a solid, add it here.

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Activation: If the amine is liquid, add it now via syringe.

-

Heating: Place the vial in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

-

Monitoring: Monitor by LCMS at 1 hour. The reaction is typically complete within 2-4 hours.

-

Checkpoint: If significant starting material remains but no byproduct is forming, increase temp to 100°C.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "High-Fidelity" Method (Secondary Amines / Sensitive Groups)

Recommended for valuable intermediates or when Protocol A yields <50%.

Reagents:

-

Substrate-A: 1.0 equiv

-

Amine: 1.1 equiv

-

Pre-Catalyst: RuPhos Pd G3 or G4 (2-4 mol%)

-

Why G3/G4? These precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, crucial for difficult substrates.

-

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Workflow:

-

Setup: In a glovebox or under strict Schlenk conditions, combine Substrate-A , Amine, Cs₂CO₃, and RuPhos Pd G3.

-

Solvent: Add Toluene (0.2 M concentration relative to substrate).

-

Reaction: Seal and heat to 100°C for 12-18 hours.

-

Note: Weak bases like carbonate require longer reaction times and higher temperatures than alkoxides.

-

-

Workup: Dilute with water/DCM. Wash the organic layer with brine. Dry over MgSO₄.

Protocol C: The SNAr Control (Metal-Free)

Always run this first if the amine is a strong nucleophile (e.g., morpholine, pyrrolidine).

-

Dissolve Substrate-A (1 equiv) in DMSO or DMF.

-

Add Amine (2 equiv) and DIPEA (3 equiv).

-

Heat to 120°C for 4 hours.

-

Result: If this works, avoid the cost and heavy metal remediation of Pd catalysis. If it fails (common with anilines or hindered amines), proceed to Protocol A/B.

Decision Logic & Troubleshooting

The following diagram illustrates the decision-making process for optimizing the amination of Substrate-A .

Caption: Decision tree for selecting and troubleshooting amination conditions for chloropyrazine ethers.

Mechanistic Insight: The "Ortho" Effect

Understanding the specific challenge of Substrate-A requires visualizing the catalytic cycle. The THP-ether oxygen at C3 is capable of weak coordination to Palladium, which can stabilize the oxidative addition intermediate but also potentially retard the reductive elimination step if the ligand is not bulky enough to force the product off the metal center.

Caption: Simplified catalytic cycle highlighting the specific interference point of the C3-alkoxy group.

References

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci., 2011 , 2, 27-50. Link

-

Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[2] Chem. Rev., 2016 , 116, 12564–12649. Link

-

Walsh, K.; Sneddon, H. F.; Moody, C. J. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013 , 6, 1455-1460. Link

-

Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed C–N Coupling." Tetrahedron, 2019 , 75, 4199-4211. Link

Sources

Application Note: Optimization of SNAr Reaction for Pyran-4-yloxy Substitution on Pyrazine

Abstract

The introduction of a tetrahydro-2H-pyran-4-yloxy motif onto a pyrazine core is a prevalent strategy in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability. However, the nucleophilic aromatic substitution (SNAr) of halopyrazines with secondary alcohols like pyran-4-ol presents specific challenges: the steric bulk of the nucleophile, the moderate electrophilicity of the pyrazine ring, and the risk of competitive hydrolysis. This Application Note provides a comprehensive guide to optimizing this transformation, transitioning from a high-success "Discovery Protocol" to a safety-optimized "Process Protocol."

Mechanistic Insight & Reaction Design

The Challenge

The reaction involves the coupling of tetrahydro-2H-pyran-4-ol (nucleophile) with a 2-halopyrazine (electrophile).

-

Nucleophile Constraints: Pyran-4-ol is a secondary alcohol (

in DMSO). It is less nucleophilic and more sterically hindered than primary alcohols (e.g., methanol), requiring full deprotonation to generate the active alkoxide species. -

Electrophile Constraints: Pyrazine is electron-deficient, but less so than pyrimidine. A standard 2-chloropyrazine often requires elevated temperatures or strong activation, increasing the risk of polymerization or blackening (tar formation).

Mechanism of Action

The reaction proceeds via a classic addition-elimination mechanism (

Key Mechanistic Driver: The electronegativity of the leaving group (LG) stabilizes the intermediate Meisenheimer complex. Therefore, 2-fluoropyrazine reacts significantly faster than 2-chloropyrazine , though the latter is often preferred for cost reasons.

Figure 1: Mechanistic pathway for the base-mediated alkoxylation of pyrazine.

Critical Process Parameters (Optimization Matrix)

The following table summarizes the impact of key variables on reaction efficiency.

| Variable | Recommendation | Rationale |

| Leaving Group | Cl (Standard) / F (High Reactivity) | Fluorine stabilizes the Meisenheimer complex (inductive effect), accelerating the reaction by 10-100x compared to Chlorine. Use F for sluggish substrates; use Cl for cost efficiency. |

| Base | NaH (Discovery) / t-BuOK (Process) | NaH ensures irreversible deprotonation but generates |

| Solvent | THF or Toluene | Avoid DMF/DMSO if possible to simplify workup (water removal is difficult). THF offers a good balance of solubility and polarity. |

| Stoichiometry | 1.2 - 1.5 eq. Alcohol | The alcohol is the limiting reagent in terms of cost/availability in complex syntheses, but here it is cheap. Excess alcohol drives the reaction to completion. |

| Water Content | < 500 ppm | CRITICAL: Hydroxide ( |

Experimental Protocols

Protocol A: Discovery Scale (High Throughput / "The Sure Thing")

Best for: Small scale (< 1g), initial SAR generation, or when the pyrazine is unreactive.

Reagents:

-

2-Chloropyrazine (1.0 eq)

-

Tetrahydro-2H-pyran-4-ol (1.5 eq)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)

-

Anhydrous DMF or THF (0.2 M concentration)

Procedure:

-

Activation: To a flame-dried flask under

, add NaH (1.5 eq). Wash with hexanes if oil removal is desired (optional). Suspend in anhydrous THF/DMF. -

Alkoxide Formation: Dropwise add Tetrahydro-2H-pyran-4-ol (1.5 eq) at 0°C. Stir for 30 min at RT until

evolution ceases. Note: The solution will turn slightly viscous. -

Addition: Add 2-Chloropyrazine (1.0 eq) in one portion.

-

Reaction: Heat to 60°C (THF) or 50°C (DMF). Monitor by LCMS.

-

Target Ion: [M+H]+ = 179.1 (for unsubstituted pyrazine).

-

-

Workup: Cool to 0°C. Quench carefully with sat.

. Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over

Protocol B: Process Scale (Safety & Scalability)

Best for: Scale-up (> 10g), safety-critical environments, avoiding H2 gas.

Reagents:

-

2-Chloropyrazine (1.0 eq)

-

Tetrahydro-2H-pyran-4-ol (1.2 eq)

-

Potassium tert-butoxide (t-BuOK), 1.0 M in THF (1.3 eq)

-

Anhydrous Toluene or THF (5-10 volumes)

Procedure:

-

Charge: Charge Tetrahydro-2H-pyran-4-ol (1.2 eq) and 2-Chloropyrazine (1.0 eq) into the reactor with Toluene (or THF).

-

Base Addition: Add t-BuOK solution (1.3 eq) dropwise at 20-25°C.

-

Why: Pre-mixing the alcohol and electrophile before adding base (semi-batch) keeps the concentration of active alkoxide controlled, reducing exotherm spikes.

-

-

Reaction: Heat to 80°C (Toluene) or Reflux (THF).

-

IPC (In-Process Control): Monitor disappearance of chloropyrazine. If conversion stalls >90%, add 0.1 eq additional t-BuOK.

-

Workup: Cool to RT. Add water (5 vols). Separate layers.

-

Advantage: Toluene allows for azeotropic drying if the product needs to be carried forward, avoiding solid isolation.

-

Troubleshooting & Quality Control

Common failure modes in this reaction are hydrolysis (formation of pyrazinone) or lack of reactivity.

Figure 2: Decision tree for troubleshooting reaction failures.

Analytical Checkpoints

-

NMR: Look for the characteristic pyran methine proton. In the product, the H-4 proton of the pyran ring typically shifts downfield (approx

5.2 - 5.4 ppm) compared to the free alcohol ( -

Odor: Volatile alkyl-pyrazines have a distinct, nutty/earthy odor. If the smell changes to acrid/pungent, check for decomposition.

References

-

General SNAr Methodology

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007.

-

-

Pyrazine Reactivity & ALK5 Inhibitors

-

Process Safety (NaH vs tBuOK)

-

Anderson, N. G. Practical Process Research and Development. Academic Press. (Standard text for scale-up considerations regarding hydride vs alkoxide bases).

-

-

pKa Values in DMSO

Sources

- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

Functionalization of the chlorine handle on 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Executive Summary

This guide details the strategic functionalization of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (1) . This scaffold is a privileged intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., ERK, ALK5, and EGFR inhibitors) where the pyrazine core modulates potency and the tetrahydro-2H-pyran-4-yl (THP) ether improves aqueous solubility and metabolic stability compared to carbocyclic analogs.

The chlorine atom at position C2 serves as a versatile electrophilic "handle" for divergent synthesis. This application note provides validated protocols for transforming this handle via Nucleophilic Aromatic Substitution (

Chemo-Structural Analysis & Strategy

Electronic Environment

The pyrazine ring is electron-deficient (

-

C2-Chlorine: Activated by the two ring nitrogens (para and ortho relationships), facilitating oxidative addition to Pd(0) and addition-elimination in

. -

C3-THP Ether: The alkoxy group at C3 exerts two opposing effects:

-

Inductive Withdrawal (-I): Increases electrophilicity at C2.

-

Resonance Donation (+M): Increases electron density in the ring, potentially deactivating the C2 position slightly compared to a bare 2-chloropyrazine. However, the strong electron-withdrawing nature of the pyrazine nitrogens dominates, maintaining high reactivity.

-

-

THP Stability: The acetal-like ether linkage is stable under basic and neutral conditions (typical for Suzuki/Buchwald/

) but is acid-labile . Avoid strong acidic workups (pH < 2) or Lewis acids that might cleave the THP group.

Decision Matrix: Pathway Selection

Use the following logic to select the optimal functionalization route:

Figure 1: Strategic decision tree for functionalizing the C2-chlorine handle.

Experimental Protocols

Methodology A: C-C Bond Formation via Suzuki-Miyaura Coupling

Best for: Attaching aryl, heteroaryl, or vinyl groups.

Rationale: The 2-chloropyrazine bond is activated enough that expensive ligands are rarely needed. However, the basic conditions must be controlled to prevent hydrolysis of the chloride to the pyrazinone (a common byproduct).

Protocol:

-

Charge: In a reaction vial, combine Substrate 1 (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Catalyst (see Table 1).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration). Note: Water is essential for the transmetallation step.

-

Base: Add

(2.5 equiv). -

Degas: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 80–90°C for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash chromatography (typically Hexanes/EtOAc).

Table 1: Optimization Parameters for Suzuki Coupling

| Parameter | Standard Conditions | Challenging Substrates (Steric Bulk) |

| Catalyst | ||

| Base | ||

| Temp | 85°C | 100°C (Microwave: 110°C, 30 min) |

| Key Insight | Robust; tolerant of air (briefly). | Higher activity; strictly anaerobic. |

Methodology B: C-N Bond Formation via

Best for: Primary aliphatic amines, cyclic secondary amines (morpholine, piperazine).

Rationale: 2-chloropyrazines react readily with good nucleophiles without transition metals. This is the "Greenest" approach.

Protocol:

-

Charge: Dissolve Substrate 1 (1.0 equiv) in DMSO or NMP (0.2 M).

-

Reagents: Add Amine (1.2–1.5 equiv) and DIPEA (Diisopropylethylamine, 2.0 equiv).

-

Reaction: Heat to 80–100°C. Monitor by LCMS.

-

Reaction Time: Typically 1–6 hours.

-

-

Workup: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.

-

Critical Step: Wash organic layer 3x with water to remove DMSO/NMP.

-

Methodology C: C-N Bond Formation via Buchwald-Hartwig

Best for: Anilines with electron-withdrawing groups, amides, or sterically hindered amines.

Rationale: When thermal

Protocol:

-

Charge: Combine Substrate 1 (1.0 equiv), Amine (1.2 equiv),

(2 mol%), and Xantphos (4 mol%). -

Base: Add

(2.0 equiv) or -

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M).

-

Reaction: Degas thoroughly. Heat to 100°C for 12–18 hours.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Hydrolysis (OH product) | Water in solvent + high temp; Hydroxide impurities. | Use anhydrous solvents for Buchwald. Ensure base is dry. Switch from |

| THP Cleavage | Acidic conditions or high Lewis acidity. | Avoid acidic workups. Do not use Lewis acid catalysts (e.g., |

| Homocoupling (Ar-Ar) | Oxygen present in Suzuki reaction. | Sparge solvents longer (10+ min). Use fresh catalyst. |

| Stalled Reaction ( | Poor nucleophile; Solvent polarity too low. | Switch solvent from THF/Dioxane to DMSO/DMF. Increase Temp to 120°C. |

Mechanistic Workflow

The following diagram illustrates the divergent pathways and the mechanistic intermediates for the two primary functionalization modes.

Figure 2: Mechanistic divergence between

References

-

Buchwald-Hartwig Amination Overview. Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[1][2] Retrieved from [Link]

-

Suzuki-Miyaura Coupling of Chloropyrazines. Goossen, L. (2025). Suzuki-Miyaura Reaction: Mechanism and Procedures. Retrieved from [Link]

-

Pyrazine Functionalization in Drug Discovery. Miniere, F. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[3] PMC. Retrieved from [Link]

-

Kinase Inhibitor Synthesis (ALK5/ERK). Zhao, L. et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives. Bioorg Med Chem Lett.[4] Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine